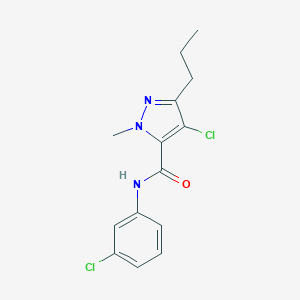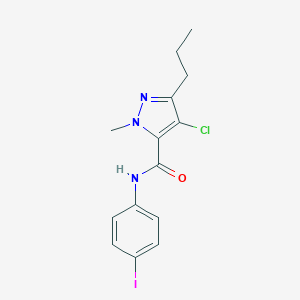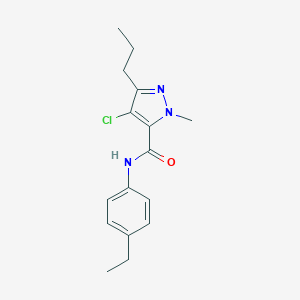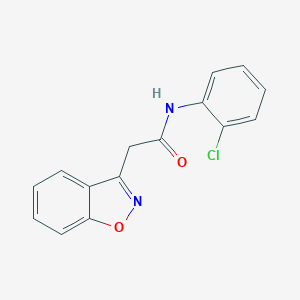
2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a synthetic molecule that belongs to the class of benzisoxazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
BCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. BCA has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Additionally, BCA has been shown to induce apoptosis in cancer cells and inhibit tumor growth. BCA also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of BCA is not fully understood. However, it is believed that BCA exerts its biological effects through the inhibition of various signaling pathways. BCA has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. BCA also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Moreover, BCA has been found to activate the Nrf2 pathway, which is responsible for the induction of antioxidant enzymes and the protection against oxidative stress.
Biochemical and Physiological Effects:
BCA has been shown to have diverse biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in various inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and colitis. BCA also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BCA has neuroprotective effects by reducing oxidative stress and inflammation in the brain. BCA has also been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
BCA has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. BCA has been extensively studied for its biological activities, making it a suitable candidate for further research. However, there are some limitations to the use of BCA in lab experiments. BCA has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, BCA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for BCA research. One area of interest is the development of BCA derivatives with improved solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of BCA in human clinical trials. Additionally, BCA has potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. Further studies are needed to elucidate the mechanisms of action of BCA and its potential therapeutic applications.
Méthodes De Synthèse
BCA can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine hydrochloride to form 2-chlorobenzohydroxamic acid. This intermediate is then reacted with 2-amino-3-chlorobenzoic acid in the presence of sodium bicarbonate to obtain the final product, BCA. The synthesis of BCA has been optimized to ensure high yields and purity, making it a suitable candidate for further research.
Propriétés
Nom du produit |
2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-2-3-7-12(11)17-15(19)9-13-10-5-1-4-8-14(10)20-18-13/h1-8H,9H2,(H,17,19) |
Clé InChI |
BNWZTOQDXSUCLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



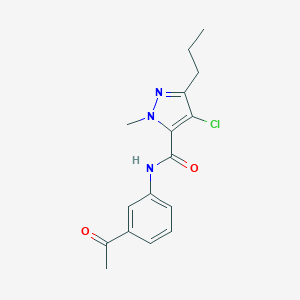
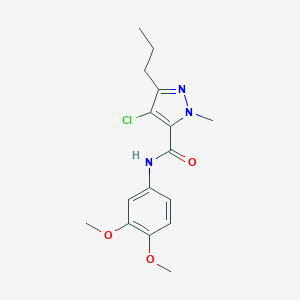
![3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286956.png)
![3-(3-Fluorophenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286957.png)
![3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286959.png)
![3-(3-Fluorophenyl)-6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286961.png)
![3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286965.png)
![3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286967.png)
![6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286970.png)
![3-Benzyl-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286971.png)
![1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether](/img/structure/B286973.png)
